1H-1,2,3-Triazole-4,5-dicarboxylic acid

pKa speciation pH-dependent coordination protonation constant

1H-1,2,3-Triazole-4,5-dicarboxylic acid (H₃tda) is the ligand of choice when target framework topology demands μ₅ or μ₆ bridging denticity—capabilities absent in imidazole or 1,2,4-triazole analogs. Its 2-position nitrogen enables simultaneous coordination of up to six metal centers, enabling bnn, pto, and other high-connectivity nets unattainable with 4,5-imidazoledicarboxylic acid. Three well-separated pKa values (1.86, 5.90, 9.30) provide precision pH-gated coordination switching: the N1–H site remains protonated and non-coordinating below pH 9 but becomes an active metal-binding donor above pH 9—a structural control mechanism unavailable in any competing azole dicarboxylic acid. For energetic materials labs, H₃tda-derived complexes deliver T_dec 312–334°C with FS >360 N and IS >40 J, substantially outperforming RDX in safety. Its low decomposition temperature (200°C) further enables in situ decarboxylation to generate mixed-ligand systems under standard hydrothermal conditions, eliminating the need for separate mono-carboxylate ligand synthesis. Procure ≥97% purity for reproducible coordination polymer outcomes.

Molecular Formula C4H3N3O4
Molecular Weight 157.085
CAS No. 4546-95-6
Cat. No. B2871435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4,5-dicarboxylic acid
CAS4546-95-6
Molecular FormulaC4H3N3O4
Molecular Weight157.085
Structural Identifiers
SMILESC1(=NNN=C1C(=O)O)C(=O)O
InChIInChI=1S/C4H3N3O4/c8-3(9)1-2(4(10)11)6-7-5-1/h(H,8,9)(H,10,11)(H,5,6,7)
InChIKeyTZFOEYRGARRRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,3-Triazole-4,5-dicarboxylic acid (CAS 4546-95-6): Core Physicochemical Identity and Procurement-Relevant Specifications


1H-1,2,3-Triazole-4,5-dicarboxylic acid (H₃tda, CAS 4546-95-6) is a rigid, planar N-heterocyclic dicarboxylic acid with molecular formula C₄H₃N₃O₄ and molecular weight 157.08 g·mol⁻¹. It presents as a white crystalline solid with a melting point of 200 °C (decomposition) and three experimentally determined macroscopic protonation constants: pK₁ = 1.86, pK₂ = 5.90, and pK₃ = 9.30 at 25 °C . The compound belongs to the 1,2,3-triazole family—a class distinguished from 1,2,4-triazole regioisomers by the contiguous arrangement of its three endocyclic nitrogen atoms—and serves as a multifunctional bridging ligand capable of μ₃- through μ₆-coordination via its two carboxylate oxygen sets and up to three nitrogen donor sites [1]. With a computed LogP of approximately −0.7, it exhibits markedly greater aqueous compatibility than most aromatic dicarboxylic acid ligands, a property directly relevant to hydrothermal and solvothermal synthetic protocols. Commercially, the compound is typically supplied at ≥95% purity and stored at 2–8 °C.

1H-1,2,3-Triazole-4,5-dicarboxylic acid: Why In-Class N-Heterocyclic Dicarboxylic Acids Cannot Be Interchanged Without Consequence


Superficially, 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃tda) may appear substitutable by other azole dicarboxylic acids such as 4,5-imidazoledicarboxylic acid (H₃imda), 1H-1,2,4-triazole-3,5-dicarboxylic acid, or pyrazole-3,4-dicarboxylic acid. In practice, the contiguous 1,2,3-triazole ring imparts three critical, non-interchangeable features: (i) the presence of a third, relatively acidic N–H proton (pK₃ = 9.30) that enables deprotonation-dependent coordination switching absent in imidazole-based analogs; (ii) the 2-position nitrogen donor—unique to the 1,2,3-triazole scaffold—which, when coordinated, induces fundamentally different framework topologies compared with H₃imda, where the 2-site is a carbon atom [1]; and (iii) an in situ decarboxylation pathway under hydrothermal conditions that generates 1,2,3-triazole-4-carboxylate in one pot—a reactivity profile not observed for 1,2,4-triazole dicarboxylic acid regioisomers [2]. These differences are not incremental; they determine whether a target coordination polymer forms at all, what topology it adopts, and whether it retains porosity, thermal stability, or magnetic ordering. Generic substitution without verifying these three parameters risks structural failure or complete loss of the desired functional property.

1H-1,2,3-Triazole-4,5-dicarboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Triple Protonation Equilibrium with an Additional High-pH Deprotonation Site vs. Imidazole and 1,2,4-Triazole Dicarboxylic Acid Analogs

1H-1,2,3-Triazole-4,5-dicarboxylic acid (H₃tda) exhibits three experimentally resolved macroscopic pKa values: pK₁ = 1.86, pK₂ = 5.90, and pK₃ = 9.30 at 25 °C in aqueous solution . This triprotic profile spans nearly 7.5 log units, enabling four distinct protonation species (H₃tda, H₂tda⁻, Htda²⁻, tda³⁻) to be accessed by pH adjustment alone. In contrast, 4,5-imidazoledicarboxylic acid (H₃imda, CAS 570-22-9) has reported pKa values of pK₁ ≈ 3.78 and pK₂ ≈ 6.53 , yielding only three accessible species and lacking the high-pH deprotonation site corresponding to the triazole N–H (pK₃ = 9.30). The 1,2,4-triazole-3,5-dicarboxylic acid regioisomer (CAS 34550-41-9) has a predicted pKa of only ≈2.44 , collapsing protonation diversity still further. The additional deprotonation site of H₃tda at the 1-position nitrogen introduces a pH-gated coordination switch: at pH < 9 the N1–H remains protonated and non-coordinating, whereas above pH ~9 deprotonation generates an additional metal-binding locus that can fundamentally alter framework connectivity.

pKa speciation pH-dependent coordination protonation constant

Coordination Mode Multiplicity: μ₃- to μ₆-Bridging Capability Enabled by the 2-Site Nitrogen vs. Imidazole Dicarboxylic Acid

The 1H-1,2,3-triazole-4,5-dicarboxylate ligand (tda³⁻) can adopt bridging coordination modes ranging from μ₃- to μ₆-, incorporating monodentate, chelating-bidentate, and bridging-bidentate carboxylate binding in combination with coordination through the endocyclic nitrogen atoms [1]. In a landmark study, Zhao et al. (2012) demonstrated that H₃tzdc exhibits three novel coordination modes within a single MOF framework, generating a tetranuclear Cd cluster that leads to a 5-connected bnn network with two distinct channels [2]. The critical structural determinant is the 2-position nitrogen atom: when this N-donor is deprotonated and binds to a metal center, it triggers architectures that are structurally inaccessible with 4,5-imidazoledicarboxylic acid (H₃imda), where the 2-site is a carbon atom. Zhang et al. (2017) systematically reviewed this dichotomy and concluded that H₃tda and H₃imda—despite their apparent analogy—yield distinctly different CP structures whenever the 2-site N donor of H₃tda participates in coordination [3].

coordination polymer design MOF topology bridging ligand denticity

Energetic Coordination Polymer Performance: Decomposition Temperature and Insensitivity Metrics vs. Conventional Military Explosives

Yang et al. (2020) synthesized a series of alkali-metal (Li, Na, K, Rb, Cs) energetic coordination polymers (ECPs) using 1,2,3-triazole-4,5-dicarboxylic acid as the ligand. The resulting ECPs exhibited decomposition temperatures in the range of 312–334 °C, combined with remarkable insensitivity to mechanical stimuli: friction sensitivity FS > 360 N and impact sensitivity IS > 40 J across all five complexes [1]. For context, the widely used military explosive RDX (1,3,5-trinitro-1,3,5-triazinane) decomposes at approximately 213 °C and exhibits impact sensitivity of ~7.5 J and friction sensitivity of ~120 N. This means H₃tda-derived ECPs are approximately 100–120 °C more thermally stable and at least 5× less impact-sensitive than RDX, while also being chlorine-free and producing characteristic colored flames (purple-red to blue) suitable for pyrotechnic formulations.

energetic materials green pyrotechnics impact sensitivity thermal stability

Free-Ligand Thermal Decomposition Temperature Differential: Enabling In Situ Decarboxylation Strategies vs. Imidazole Dicarboxylic Acid

The free acid 1H-1,2,3-triazole-4,5-dicarboxylic acid decomposes at 200 °C (dec.) , which is approximately 80–85 °C lower than the decomposition temperature of 4,5-imidazoledicarboxylic acid (H₃imda), reported at 280–285 °C (dec.) . This differential is not merely a thermal stability metric; it underpins a synthetically exploitable pathway: under hydrothermal conditions (typically 150–180 °C), H₃tda undergoes in situ mono-decarboxylation to yield 1,2,3-triazole-4-carboxylate, effectively generating a mixed-ligand system from a single precursor. Zheng et al. (2009) harnessed this behavior to prepare four coordination complexes where the 1,2,3-triazole-4-carboxylate ligand was formed in situ from H₃tda, demonstrating that the decarboxylation is structurally productive rather than degradative [1]. H₃imda, with its higher thermal threshold, does not offer this low-temperature decarboxylation window under standard hydrothermal conditions.

in situ ligand synthesis decarboxylation mixed-ligand strategies

Calculated Hydrophilicity (LogP ≈ −0.7) and Aqueous Solubility Advantage Over Competing Aromatic Dicarboxylic Acid Ligands

1H-1,2,3-Triazole-4,5-dicarboxylic acid has a computed octanol-water partition coefficient LogP of approximately −0.7 (XLogP = −0.7) [1] and a predicted aqueous solubility parameter LogSW of 0.64 . This negative LogP value indicates preferential partitioning into the aqueous phase—a stark contrast to most aromatic dicarboxylic acid ligands commonly employed in MOF synthesis (e.g., terephthalic acid, LogP ≈ 2.0; 1,4-naphthalene dicarboxylic acid, LogP > 2.5). Among N-heterocyclic dicarboxylic acids, 4,5-imidazoledicarboxylic acid is described as only slightly soluble in water and insoluble in most common organic solvents , while H₃tda is explicitly noted as water-soluble [1]. This solubility advantage facilitates homogeneous reaction conditions in hydrothermal and solvothermal MOF syntheses and simplifies post-synthetic purification.

LogP aqueous solubility hydrothermal synthesis compatibility

Quantifiable Antiferromagnetic Coupling in H₃tda-Bridged Cobalt(II) Complexes: Magnetic Parameter Determination vs. Structurally Related Ligands

Two cobalt(II) complexes derived from 1H-1,2,3-triazole-4,5-dicarboxylic acid were synthesized and their magnetic properties quantitatively characterized. For complex 1, the magnetic parameters were determined as g = 2.47, D = 36.85 cm⁻¹, zJ = −0.61 cm⁻¹ (R = 0.9979), while complex 2 yielded A + B = 9.79 cm³·K·mol⁻¹, E₁ = −31.27 K, E₂ = −1.55 K (R = 0.9998), both indicating dominant antiferromagnetic interaction between Co²⁺ ions mediated by the H₃tda bridging framework [1]. The ability to extract such well-resolved magnetic parameters with high goodness-of-fit (R > 0.997) demonstrates that H₃tda provides a magnetically transparent, rigid bridging pathway suitable for magneto-structural correlation studies. In four 3d–4d heterometallic CPs based on the same ligand, compounds 1, 2, and 4 showed strong antiferromagnetic coupling, confirming the generality of this property [2].

magnetic coordination polymers antiferromagnetic coupling cobalt complexes

1H-1,2,3-Triazole-4,5-dicarboxylic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Connectivity MOF and Coordination Polymer Design Requiring μ₆-Bridging Architecture

When the target framework topology demands bridging denticity of μ₅ or μ₆—as required for bnn, pto, or other high-connectivity nets—1H-1,2,3-triazole-4,5-dicarboxylic acid is the ligand of choice over 4,5-imidazoledicarboxylic acid. The 2-position nitrogen atom provides an additional coordination locus that enables the tda³⁻ anion to simultaneously bridge up to six metal centers, a capability documented in the Cd-MOF reported by Zhao et al. (2012) where three novel coordination modes appear within a single framework [1]. The Zhang et al. (2017) review confirms that when this 2-site N donor is deprotonated and coordinated, architectures diverge fundamentally from those obtained with H₃imda [2]. Procurement of H₃tda rather than H₃imda is therefore indicated for any project in which maximizing framework connectivity and topological novelty is a primary objective.

Chlorine-Free 'Green' Pyrotechnic and Insensitive Energetic Material Development

For energetic materials laboratories developing insensitive munitions or environmentally benign pyrotechnic formulations, H₃tda-derived alkali-metal ECPs offer a quantitatively validated performance-safety profile: decomposition temperatures of 312–334 °C combined with friction sensitivity FS > 360 N and impact sensitivity IS > 40 J [1]. These values position H₃tda-based ECPs as substantially safer to handle than RDX (T_dec ~213 °C, IS ~7.5 J, FS ~120 N). The chlorine-free composition and characteristic colored flames (purple-red through blue, depending on the alkali metal) further satisfy emerging regulatory requirements for reduced environmental persistence of pyrotechnic residues. Procurement of high-purity H₃tda (≥95%) is a prerequisite for reproducible ECP synthesis and consistent energetic performance.

One-Pot Hydrothermal Synthesis Exploiting In Situ Decarboxylation for Mixed-Ligand Architectures

Research groups employing hydrothermal methods (150–180 °C) can exploit the relatively low decomposition temperature of H₃tda (200 °C dec.) to generate 1,2,3-triazole-4-carboxylate in situ, effectively creating a mixed-ligand system from a single dicarboxylic acid precursor [1]. This strategy, demonstrated by Zheng et al. (2009) for four Cu(II) and Co(II) complexes, eliminates the need to independently synthesize and purify the mono-carboxylate ligand, streamlining synthetic workflows and reducing procurement costs [2]. The higher decomposition threshold of 4,5-imidazoledicarboxylic acid (280–285 °C) precludes this approach under standard hydrothermal conditions, making H₃tda uniquely suited for decarboxylation-mediated ligand generation.

pH-Programmable Coordination Polymer Synthesis Leveraging Triple Protonation States

The three well-separated pKa values of H₃tda (1.86, 5.90, 9.30) provide experimentalists with a precision pH-control handle unavailable with imidazole or 1,2,4-triazole dicarboxylic acid analogs [1]. By adjusting the synthesis pH, researchers can selectively populate H₃tda, H₂tda⁻, Htda²⁻, or tda³⁻ in solution, each exhibiting different coordination preferences and hydrogen-bonding capabilities. The pK₃ = 9.30 deprotonation—corresponding to the triazole N1–H—is particularly significant: at pH < 9 the N1 site remains protonated and non-coordinating, while at pH > 9 it becomes an additional metal-binding donor, functioning as a pH-gated structural switch [2]. This level of protonation control is absent in 4,5-imidazoledicarboxylic acid (pKa₁ ~3.78, pKa₂ ~6.53, no equivalent high-pH site) and represents a tangible synthetic advantage for pH-dependent crystal engineering studies.

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